ラミナリビオース

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Laminaribiose, also known as 2-O-alpha-D-glucopyranosyl-D-mannobiose, is a disaccharide composed of two glucose units linked by an alpha-1,2-glycosidic bond. It is one of the most abundant carbohydrates in plants, and is found in a variety of plant species, including cereals, legumes, and fruits. Laminaribiose is also a major component of plant cell walls, and is involved in the formation of plant cell walls, as well as in the formation of cell wall-associated polysaccharides. In addition, laminaribiose has been studied for its potential use in the synthesis of complex carbohydrates, such as cellulose and hemicellulose.

科学的研究の応用

医学:治療への応用

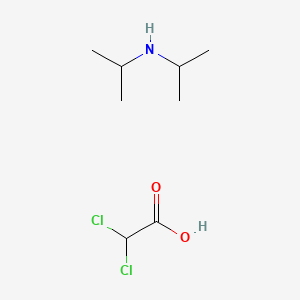

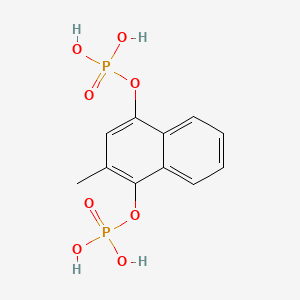

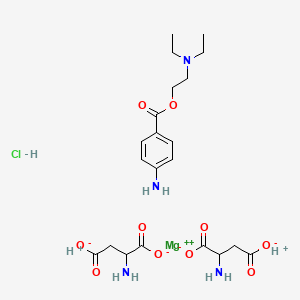

ラミナリビオースは、その薬理学的特性により、医療分野で有望視されています。 これは、新しい医薬品のための潜在的な構成単位とみなされています {svg_1}。その治療への応用には、皮膚炎やその他の皮膚疾患の治療が含まれます。この二糖類の抗炎症特性は、皮膚の炎症を軽減することを目的とした外用クリームや軟膏への配合候補となっています。

食品産業:食物繊維

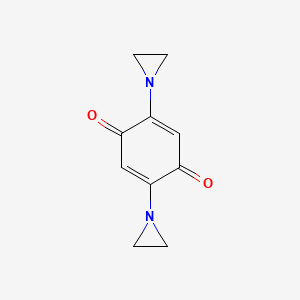

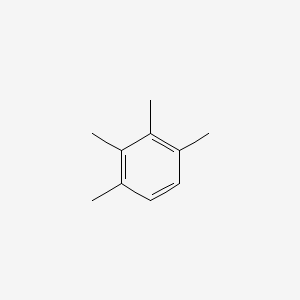

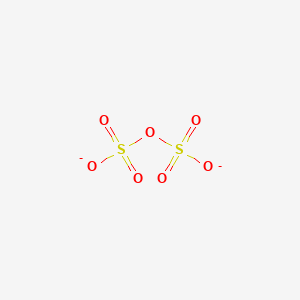

食品産業では、ラミナリビオースは可溶性食物繊維として利用することができます {svg_2}。食物繊維は腸の健康を維持するために不可欠であり、ラミナリビオースの構造により、プレバイオティクスとして機能し、有益な腸内細菌の増殖を促進します。この応用は、食品製品の栄養価を高めるだけでなく、消費者の全体的な健康にも貢献します。

農業:植物の成長と健康

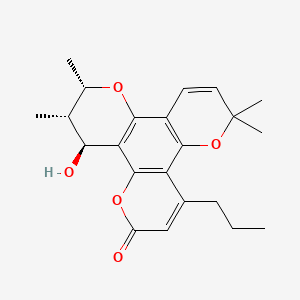

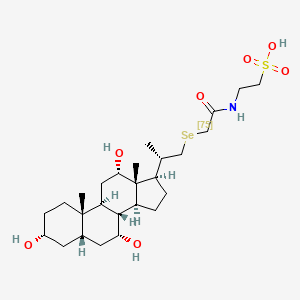

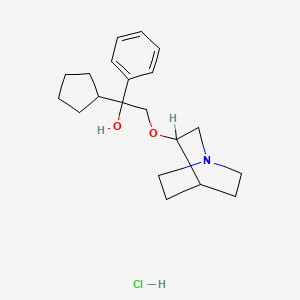

ラミナリビオースは、特に植物の成長と健康の向上において、農業分野で応用されています {svg_3}。一部の植物組織の天然成分として、様々な生物学的プロセスに関与しています。肥料や植物飼料への添加により、作物の収量と病気への抵抗性を高めることができます。

バイオテクノロジー:酵素による生産

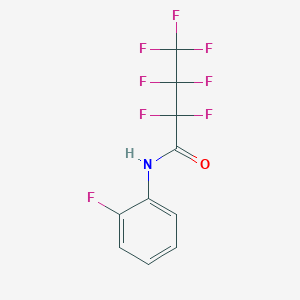

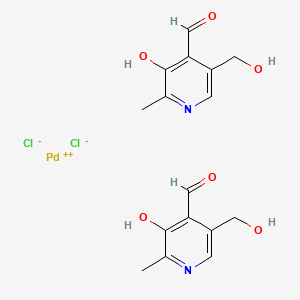

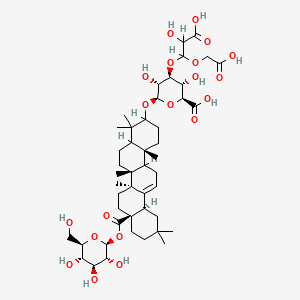

ラミナリビオースの酵素による生産は、バイオテクノロジーにおける大きな進歩を表しています {svg_4}。従来の化学合成法は、酵素法と比較して効率が低く、環境に優しいとは言えません。 充填層反応器におけるラミナリビオースの連続的酵素生産と吸着は、工業規模での応用に不可欠な、より高い収率と純度を提供する革新的な方法です {svg_5}.

医薬品製造:薬物合成のための構成単位

ラミナリビオースは、新しい薬物の合成のための貴重な構成単位と考えられています {svg_6}。その構造特性により、様々な医薬品化合物に組み込むことができ、幅広い疾患に対する新規治療法の開発につながる可能性があります。

環境科学:生分解性代替

酵素法によるラミナリビオースの生産は、化学合成に対する環境に優しい代替手段を提供します {svg_7}。この生分解性のアプローチにより、苛酷な化学物質や溶媒の必要性が減り、廃棄物と環境への影響を最小限に抑えることができます。これは、科学研究と産業プロセスにおける持続可能な慣行に対する高まる需要と一致しています。

作用機序

Target of Action

Laminaribiose primarily targets enzymes such as laminaribiose phosphorylase . This enzyme catalyzes the chemical reaction of 3-beta-D-glucosyl-D-glucose and phosphate, producing D-glucose and alpha-D-glucose 1-phosphate .

Mode of Action

Laminaribiose interacts with its target, laminaribiose phosphorylase, in a process known as phosphorolysis . This process involves the breaking of a glycosidic bond in laminaribiose, resulting in the formation of alpha-glucose 1-phosphate and glucose . The enzyme laminaribiose phosphorylase is more specific to laminaribiose than other glucobioses .

Biochemical Pathways

Laminaribiose is involved in the glucoside hydrolase family 94 pathway . This pathway includes other enzymes such as cellobiose phosphorylase, cellodextrin phosphorylase, and N, N ′-diacetylchitobiose phosphorylase . The role of laminaribiose phosphorylase is to utilize laminaribiose generated outside the cell .

Pharmacokinetics

Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties

Result of Action

The phosphorolysis of laminaribiose by laminaribiose phosphorylase results in the production of alpha-glucose 1-phosphate and glucose . This process is crucial for the utilization of laminaribiose in various biological applications .

Action Environment

Environmental factors such as moisture, oxygen, carbon dioxide, temperature, pH, light, osmotic effect, and mechanical and sonic stress can influence the action, efficacy, and stability of laminaribiose . For instance, water is an essential component for the growth of bacteria, and 80% of the bacterial cell is made up of water . Therefore, the presence of a free water molecule is important for the optimum growth of the microorganism

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Laminaribiose plays a crucial role in biochemical reactions, particularly in the metabolism of polysaccharides. It is a substrate for enzymes such as laminaribiose phosphorylase, which catalyzes the phosphorolysis of laminaribiose into α-glucose 1-phosphate and glucose . This enzyme is part of the glucoside hydrolase family 94 and is involved in the utilization of laminaribiose generated outside the cell . Additionally, laminaribiose interacts with exo-1,3-β-glucanase and β-glucosidase, which are involved in the degradation of β-glucans .

Cellular Effects

Laminaribiose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in carbohydrate metabolism, thereby impacting the overall metabolic flux within cells. Laminaribiose also plays a role in modulating the immune response by interacting with immune cells and influencing cytokine production .

Molecular Mechanism

At the molecular level, laminaribiose exerts its effects through specific binding interactions with enzymes and other biomolecules. For instance, laminaribiose phosphorylase binds to laminaribiose and catalyzes its conversion into glucose and α-glucose 1-phosphate . This interaction is crucial for the utilization of laminaribiose in metabolic pathways. Additionally, laminaribiose can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of laminaribiose can change over time due to its stability and degradation. Laminaribiose is relatively stable under recommended storage conditions, with a shelf life of over two years . Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure. Studies have shown that prolonged exposure to laminaribiose can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of laminaribiose vary with different dosages in animal models. At low doses, laminaribiose can enhance metabolic activity and improve immune function. At high doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing metabolic imbalances . Threshold effects have been observed, indicating that there is an optimal dosage range for the beneficial effects of laminaribiose.

Metabolic Pathways

Laminaribiose is involved in several metabolic pathways, including the degradation of β-glucans and the synthesis of glucose and α-glucose 1-phosphate. Enzymes such as laminaribiose phosphorylase and β-glucosidase play key roles in these pathways . The interaction of laminaribiose with these enzymes affects the overall metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, laminaribiose is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of laminaribiose, ensuring its availability for metabolic processes . The distribution of laminaribiose can also influence its accumulation in specific tissues, affecting its overall activity and function.

Subcellular Localization

Laminaribiose is localized in specific subcellular compartments, where it exerts its effects on cellular activity. Targeting signals and post-translational modifications direct laminaribiose to these compartments, ensuring its proper localization and function . The subcellular localization of laminaribiose is crucial for its role in metabolic pathways and its interaction with enzymes and other biomolecules.

特性

| { "Design of the Synthesis Pathway": "Laminaribiose can be synthesized by the condensation of two glucose molecules. The reaction can be catalyzed by enzymes such as laminaribiose phosphorylase or cellobiose phosphorylase. Alternatively, chemical synthesis can be carried out using protecting group chemistry to selectively activate the hydroxyl groups on glucose molecules for condensation.", "Starting Materials": [ "Glucose", "Protecting groups (if using chemical synthesis)" ], "Reaction": [ "If using enzymatic synthesis:", "- Glucose is phosphorylated by a kinase enzyme to form glucose-6-phosphate", "- Glucose-6-phosphate is converted to glucose-1-phosphate by phosphoglucomutase", "- Laminaribiose phosphorylase or cellobiose phosphorylase catalyzes the condensation of two glucose-1-phosphate molecules to form laminaribiose", "- The product is dephosphorylated to yield laminaribiose", "If using chemical synthesis:", "- The hydroxyl groups on glucose molecules are selectively protected using protecting groups such as acetyl or benzyl groups", "- The protected glucose molecules are activated using a reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and reacted with a catalyst such as trifluoroacetic acid (TFA) to form a glycosidic bond between the two glucose molecules", "- The protecting groups are removed using a suitable reagent such as sodium methoxide to yield laminaribiose" ] } | |

CAS番号 |

34980-39-7 |

分子式 |

C12H22O11 |

分子量 |

342.30 g/mol |

IUPAC名 |

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9+,10-,11-,12+/m1/s1 |

InChIキー |

YGEHCIVVZVBCLE-CRLSIFLLSA-N |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O)O |

SMILES |

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |

同義語 |

laminarabiose laminaribiose nigerose |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4S)-bicyclo[2.1.0]pentane](/img/structure/B1201569.png)

![4-(Dimethylamino)-n-[7-(hydroxyamino)-7-oxoheptyl]benzamide](/img/structure/B1201579.png)